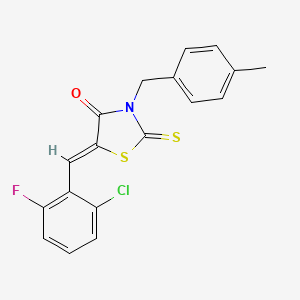

5-(2-chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including compounds with benzylidene substitutions similar to the one , involves key steps that typically start from readily available starting materials. The reactions often include condensation processes, highlighting the strategic incorporation of the thioxothiazolidinone core and subsequent attachment of various substituents to achieve the final structure. For instance, studies on closely related structures have detailed synthetic routes starting from substituted benzaldehydes and thiazolidinone or rhodanine precursors, followed by condensation reactions to form the desired benzylidene linkage (Delgado et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of thiazolidinone derivatives reveals a wide C-C-C angle at the methine carbon, linking the two rings and forming a rigid structure conducive to specific biological interactions. Hydrogen bonding, aromatic π-π stacking interactions, and dipolar carbonyl-carbonyl interactions are common, facilitating the formation of dimers or chains that could influence biological activity (Delgado et al., 2006).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity Evaluation

Anti-inflammatory and Analgesic Activities

A study by Khalifa and Abdelbaky (2008) synthesized imidazolyl acetic acid derivatives, including thiazolidinone compounds, to evaluate their anti-inflammatory and analgesic activities. The compounds exhibited significant activity in models of inflammation and pain, suggesting potential therapeutic applications (Khalifa & Abdelbaky, 2008).

Anticancer Activity

Research by Refaat (2010) synthesized benzimidazole derivatives, including thiazolidinone compounds, which showed potent anticancer activity against several cancer cell lines. These findings indicate the promise of these compounds in cancer therapy (Refaat, 2010).

Green Chemical Synthesis

Sachdeva, Dwivedi, and Goyal (2013) reported the green synthesis of fluorinated thiazolidinone derivatives using lemon juice as a catalyst, demonstrating efficient and eco-friendly methods of producing these compounds with potential analgesic activity (Sachdeva, Dwivedi, & Goyal, 2013).

Supramolecular Structures

Delgado et al. (2005) examined the hydrogen-bonded dimers and supramolecular structures of thiazolidinone derivatives, providing insights into the chemical characteristics that may underlie their biological activities (Delgado et al., 2005).

Antimicrobial Activity

Desai, Rajpara, and Joshi (2013) synthesized fluorobenzamides containing thiazole and thiazolidinone, showing promising antimicrobial activity against various bacterial and fungal strains. This indicates their potential as antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Propiedades

IUPAC Name |

(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFNOS2/c1-11-5-7-12(8-6-11)10-21-17(22)16(24-18(21)23)9-13-14(19)3-2-4-15(13)20/h2-9H,10H2,1H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWICLDRGYOWLZ-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4629248.png)

![3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4629256.png)

![3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4629262.png)

![3-[4-(4-chloro-2-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4629278.png)

![N-(3-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4629291.png)

![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4629299.png)

![4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4629307.png)

![10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine-3,7-dithiol](/img/structure/B4629309.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(3-pyridinyl)acrylamide](/img/structure/B4629316.png)

![N-[4-(aminosulfonyl)phenyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B4629324.png)

![8,9-dimethyl-7-(4-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629337.png)

![2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine](/img/structure/B4629339.png)